molecular formula C10H19NO B14034260 ((8S)-decahydroisoquinolin-8-yl)Methanol

((8S)-decahydroisoquinolin-8-yl)Methanol

Cat. No.: B14034260
M. Wt: 169.26 g/mol
InChI Key: ORHYPIKOZNQWLU-HWOCKDDLSA-N
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Description

((8S)-decahydroisoquinolin-8-yl)Methanol is a stereospecific bicyclic compound featuring a decahydroisoquinoline scaffold with a hydroxymethyl (-CH2OH) group at the 8S position. This compound is of interest in medicinal chemistry due to its structural resemblance to bioactive alkaloids and its utility as a chiral building block in asymmetric synthesis. However, detailed physicochemical or pharmacological data for this specific stereoisomer are scarce in publicly available literature, necessitating comparisons with structurally analogous compounds to infer its properties.

Properties

Molecular Formula

C10H19NO

Molecular Weight

169.26 g/mol

IUPAC Name

[(8S)-1,2,3,4,4a,5,6,7,8,8a-decahydroisoquinolin-8-yl]methanol

InChI

InChI=1S/C10H19NO/c12-7-9-3-1-2-8-4-5-11-6-10(8)9/h8-12H,1-7H2/t8?,9-,10?/m1/s1

InChI Key

ORHYPIKOZNQWLU-HWOCKDDLSA-N

Isomeric SMILES

C1C[C@@H](C2CNCCC2C1)CO

Canonical SMILES

C1CC2CCNCC2C(C1)CO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ((8S)-decahydroisoquinolin-8-yl)Methanol typically involves the reduction of isoquinoline derivatives. One common method is the catalytic hydrogenation of isoquinoline in the presence of a suitable catalyst such as palladium on carbon (Pd/C) under high pressure and temperature conditions. The resulting decahydroisoquinoline is then subjected to a hydroxymethylation reaction using formaldehyde and a reducing agent like sodium borohydride to yield this compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient hydrogenation and hydroxymethylation reactions. The use of automated systems for reagent addition and product isolation enhances the overall yield and purity of the compound .

Chemical Reactions Analysis

Types of Reactions: ((8S)-decahydroisoquinolin-8-yl)Methanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)

    Substitution: Thionyl chloride (SOCl₂), Phosphorus tribromide (PBr₃)

Major Products:

Scientific Research Applications

Chemistry: ((8S)-decahydroisoquinolin-8-yl)Methanol is used as a building block in organic synthesis.

Biology: In biological research, this compound is studied for its potential as a ligand in receptor binding studies. Its ability to interact with specific receptors makes it a valuable tool in understanding biological pathways .

Medicine: The compound is investigated for its potential therapeutic applications, including its use as a precursor in the synthesis of drugs targeting neurological disorders. Its structural similarity to certain neurotransmitters allows it to modulate receptor activity .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and polymers .

Mechanism of Action

The mechanism of action of ((8S)-decahydroisoquinolin-8-yl)Methanol involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biological pathways. For example, its interaction with neurotransmitter receptors can alter signal transduction processes, leading to changes in cellular responses .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares ((8S)-decahydroisoquinolin-8-yl)Methanol with three structurally related compounds, emphasizing molecular features, stereochemistry, and functional group effects.

Table 1: Structural and Molecular Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Features
This compound C10H17NO ~171.25 (estimated) Not available Saturated bicyclic core; hydroxymethyl group at 8S position.
Methanone, phenyl(1,5,6,7-tetrahydro-1-phenyl-8-quinolinyl)- C22H19NO 313.39 89409-15-4 Partially unsaturated quinoline core; ketone and phenyl substituents .
((4aS,8S,8aR)-8-Isopropyl-5-methyl-3,4,4a,7,8,8a-hexahydronaphthalen-2-yl)methanol C15H24O 220.35 135118-51-3 Hexahydronaphthalene scaffold; isopropyl and methyl substituents .
7-Isoquinolinol derivative (CAS 105418-69-7) Complex Not specified 105418-69-7 Methoxy and pentamethoxy-dibenzoquinoline substituents .

Key Comparison Points

Saturation and Rigidity: The target compound’s fully saturated decahydroisoquinoline core contrasts with the partially unsaturated structures of the tetrahydroquinoline (CAS 89409-15-4) and hexahydronaphthalene (CAS 135118-51-3) derivatives.

Functional Groups: The hydroxymethyl group in this compound provides a polar site for hydrogen bonding, akin to the methanol group in CAS 135118-51-3. This differs from the ketone (CAS 89409-15-4) and methoxy groups (CAS 105418-69-7), which exhibit distinct electronic and steric effects .

Stereochemical Complexity :

  • The 8S configuration in the target compound introduces chirality, a feature shared with the (4aS,8S,8aR) stereochemistry of CAS 135118-51-3. Such stereospecificity is critical for interactions with chiral biological targets .

Substituent Effects: Bulky substituents (e.g., isopropyl in CAS 135118-51-3 or pentamethoxy-dibenzoquinoline in CAS 105418-69-7) may hinder solubility compared to the simpler hydroxymethyl group in the target compound .

Research Findings and Implications

  • Synthetic Utility : The hydroxymethyl group in CAS 135118-51-3 has been leveraged for esterification and etherification reactions, suggesting similar reactivity for the target compound .
  • Biological Activity: Tetrahydroisoquinoline derivatives (e.g., CAS 89409-15-4) exhibit affinity for opioid receptors, implying that the target compound’s saturated core might reduce off-target effects while retaining bioactivity .
  • Solubility and Permeability : The polar hydroxymethyl group may improve aqueous solubility relative to highly substituted analogs (e.g., CAS 105418-69-7), though steric effects from the bicyclic system could limit membrane permeability .

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